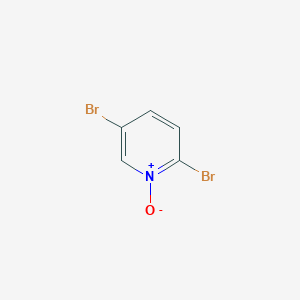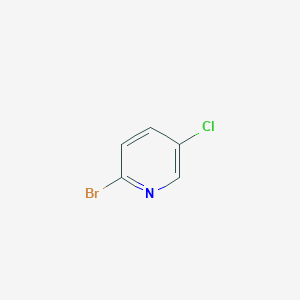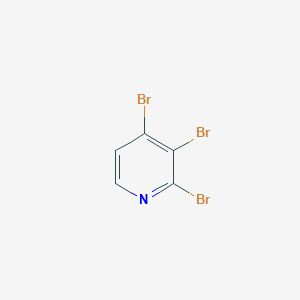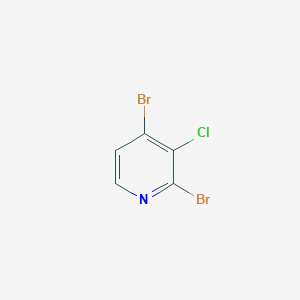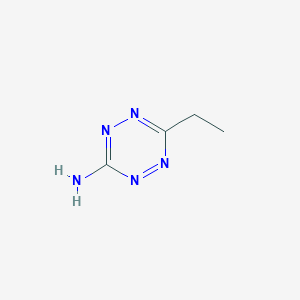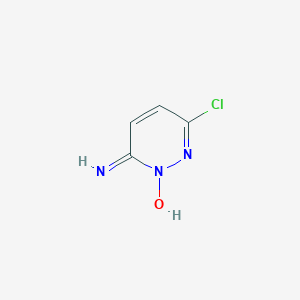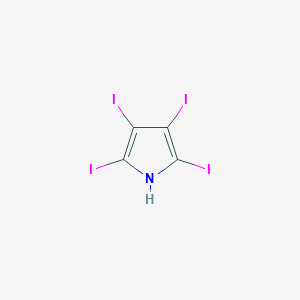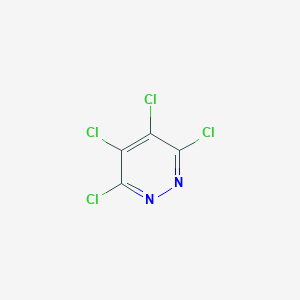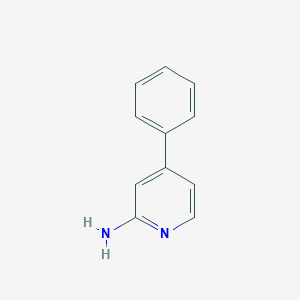
(4-Hydroxyiminocyclohexyl) benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyiminocyclohexyl) benzoate, commonly known as HOCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. HOCB is a derivative of cyclohexanone and benzoic acid and has a molecular formula of C13H15NO3.
Scientific Research Applications
HOCB has shown promising results in various scientific research applications. One of the significant applications of HOCB is in the field of medicinal chemistry, where it has been studied for its potential as an anti-tumor agent. Studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
HOCB has also been studied for its applications in materials science and nanotechnology. It has been used as a building block for the synthesis of various functional materials and nanoparticles. HOCB-based materials have shown unique properties such as high thermal stability, fluorescence, and magnetic properties, making them suitable for various applications such as sensors, catalysts, and drug delivery systems.
Mechanism of Action
The mechanism of action of HOCB is still not fully understood. However, studies have suggested that HOCB can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. HOCB has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HOCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that HOCB can inhibit the growth of cancer cells and induce apoptosis. HOCB has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using HOCB in lab experiments is its high purity and stability. HOCB is also relatively easy to synthesize and purify, making it a suitable candidate for various applications. However, one of the limitations of using HOCB is its low solubility in water, which can limit its applications in aqueous environments.
Future Directions
There are several future directions for the research and development of HOCB. One of the significant directions is the further exploration of its potential as an anti-cancer agent. Studies have shown promising results in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is the development of HOCB-based materials for various applications such as sensors, catalysts, and drug delivery systems. The synthesis and characterization of novel HOCB derivatives with improved properties are also an area of active research.
Synthesis Methods
The synthesis of HOCB involves the reaction between cyclohexanone oxime and benzoic anhydride in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield HOCB. The purity and yield of the product can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
properties
CAS RN |
23968-54-9 |
|---|---|
Product Name |
(4-Hydroxyiminocyclohexyl) benzoate |
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(4-hydroxyiminocyclohexyl) benzoate |
InChI |
InChI=1S/C13H15NO3/c15-13(10-4-2-1-3-5-10)17-12-8-6-11(14-16)7-9-12/h1-5,12,16H,6-9H2 |
InChI Key |
KOWWXOPRRFVSPZ-UHFFFAOYSA-N |
SMILES |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=NO)CCC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





